molecular formula C8H7FO3 B15379125 4-Fluoro-5-hydroxy-2-methoxybenzaldehyde

4-Fluoro-5-hydroxy-2-methoxybenzaldehyde

Cat. No.: B15379125
M. Wt: 170.14 g/mol
InChI Key: ILDPOQOLSYJGMU-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group (-OCH₃) at position 2, a hydroxyl group (-OH) at position 5, and a fluorine atom (-F) at position 4. This compound belongs to a class of hydroxy-methoxy-fluorobenzaldehydes, which are valuable intermediates in pharmaceutical and agrochemical synthesis due to their reactive aldehyde group and tunable electronic properties imparted by substituents.

Introducing fluorine at position 4 would likely require additional fluorination steps, such as electrophilic substitution or halogen exchange reactions. Key properties (e.g., solubility, reactivity) are influenced by the hydroxyl group’s hydrogen-bonding capacity and the fluorine atom’s electron-withdrawing effects.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

4-fluoro-5-hydroxy-2-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-4,11H,1H3

InChI Key

ILDPOQOLSYJGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The hydroxyl group at position 5 in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like 5-Fluoro-2-methoxybenzaldehyde . Fluorine’s position significantly alters electronic properties. For example, 4-Fluoro-5-hydroxy-2-methoxybenzaldehyde’s fluorine at position 4 exerts a stronger electron-withdrawing effect on the aldehyde group than fluorine at position 2 or 3, increasing electrophilicity and reactivity in nucleophilic additions .

Synthetic Challenges :

  • Multi-substituted benzaldehydes (e.g., 4-Fluoro-5-hydroxy-2-methoxybenzaldehyde) require sequential protection/deprotection steps to avoid side reactions. describes hydrolysis of a methoxymethoxy-protected precursor to yield 5-hydroxy-2-methoxybenzaldehyde, suggesting similar strategies for the target compound .

Applications and Toxicity: Fluorinated analogs are prioritized in drug discovery for improved metabolic stability and bioavailability. For instance, 2-Hydroxy-4-methoxybenzaldehyde, though non-fluorinated, is evaluated as a flavoring agent, with toxicity inferred from structural analogs . The fluorine in the target compound may reduce enzymatic degradation, enhancing its utility as a pharmaceutical intermediate.

Research Findings and Data

Spectral and Physical Properties (Inferred from Analogs):

  • Melting Point : Hydroxy- and methoxy-substituted benzaldehydes typically exhibit melting points between 160–180°C (e.g., 2-hydroxy-3-methoxy-5-substituted benzaldehydes melt at 169–171°C) .
  • IR Spectroscopy : Expected peaks include C=O stretch (~1680 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and O-H stretch (~3200 cm⁻¹) .
  • NMR : Distinct signals for aldehyde proton (~9.8 ppm), aromatic protons (6.5–7.5 ppm), and methoxy group (~3.8 ppm) .

Commercial and Industrial Relevance:

  • Fluorinated benzaldehydes like 2-Fluoro-5-methoxybenzaldehyde (CAS 19415-51-1) are commercially available, indicating demand for such intermediates .
  • Biopharmacule Speciality Chemicals lists derivatives like 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, underscoring the versatility of fluorinated benzaldehydes in synthesizing halogenated pharmaceuticals .

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